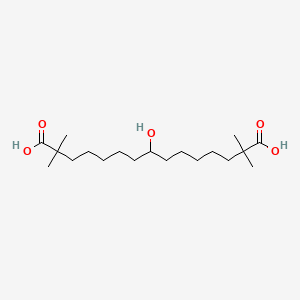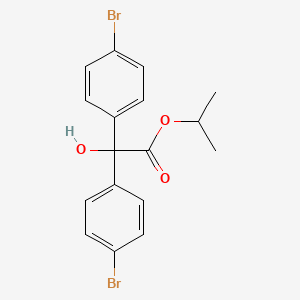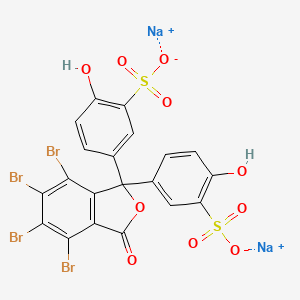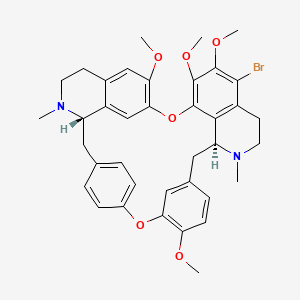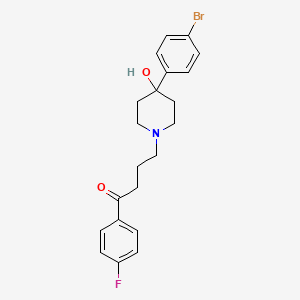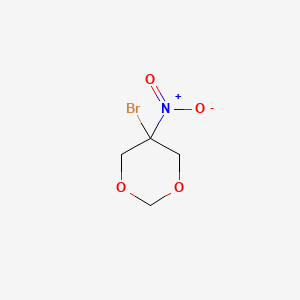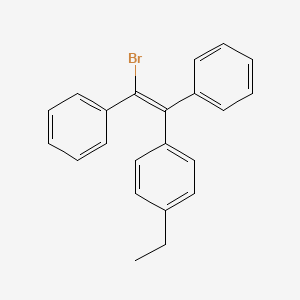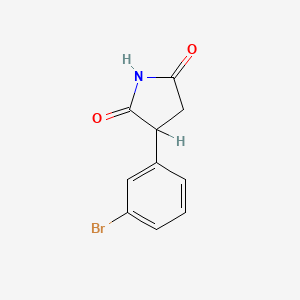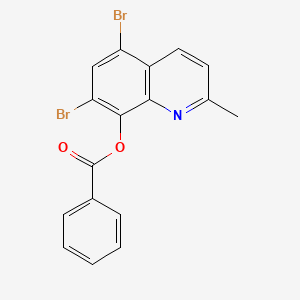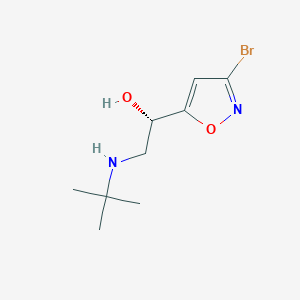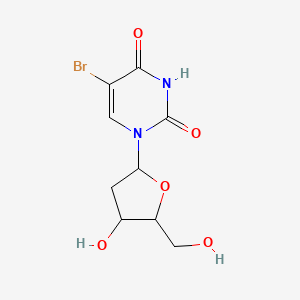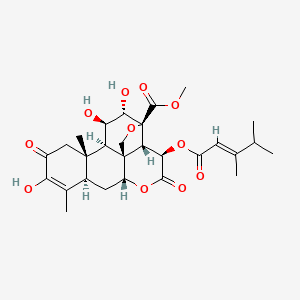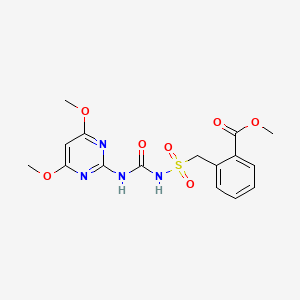
Bensulfuron-methyl
Descripción general
Descripción
Bensulfuron-methyl is the methyl ester of bensulfuron . It is an acetolactate synthase inhibitor and is used as a herbicide for the control of a variety of both annual and perennial weeds in crops, particularly wheat and rice . It is not licensed for use within the UK . It is a N-sulfonylurea, a member of pyrimidines, a methyl ester, and an aromatic ether .
Synthesis Analysis
Artificial antigens for Bensulfuron-methyl (BSM) were prepared by means of a two-step procedure of the glutaraldehyde method .
Molecular Structure Analysis
The three-dimensional structures of the inclusion complexes were simulated by the molecular docking method . The docking results indicated that guest BSM could enter into the cavities of host CDs, folded, and centrally aligned inside the inclusion complexes .
Chemical Reactions Analysis
The residue behavior of bensulfuron-methyl was investigated in primary and rotational crops and it was concluded that the residue definition for monitoring and risk assessment in plant can be proposed as bensulfuron-methyl, by default .
Physical And Chemical Properties Analysis
Bensulfuron-methyl is moderately soluble in water, non-volatile, and moderately mobile . It would not be expected to persist in soil but could be persistent in water systems under certain conditions .
Aplicaciones Científicas De Investigación
1. Biodegradation of BSM by Endophytic Bacteria
- Summary of Application: BSM is a widely used sulfonylurea herbicide in agriculture, but its large-scale application causes severe environmental problems. Biodegradation is an important way to remove BSM residue. An endophytic bacterium strain CD3, newly isolated from barnyard grass (Echinochloa crus-galli), could effectively degrade BSM in mineral salt medium .
- Methods of Application: The suitable conditions for BSM degradation by this strain were 20–40°C, pH 6–8, the initial concentration of 12.5–200 mg L −1 with 10 g L −1 glucose as an additional carbon source .
- Results: The endophyte was capable of degrading above 98% BSM within 7 days under the optimal degrading conditions .
2. Combined Bioremediation of BSM Contaminated Soils
- Summary of Application: The removal of BSM from the environment has become essential due to its severe toxicity in rotation-sensitive crops. The combined bioremediation of the arbuscular mycorrhizal fungi (AMF) Rhizophagus intraradices and BSM-degrading strain Hansschlegelia zhihuaiae S113 of BSM-polluted soil was investigated .
- Methods of Application: BSM degradation by S113 in the maize rhizosphere could better promote AMF infection in the roots of maize .
- Results: The BSM-degrading strain S113 could completely remove BSM at 3 mg/kg from the maize rhizosphere soil within 12 days .
3. Complexation with β-Cyclodextrin
- Summary of Application: BSM had lower soil adsorption and higher herbicidal activity in the complexation form with β-CD or 2-HP-β-CD than in the pure form .
- Methods of Application: The study provides an approach to develop a novel CDs-based formulation for hydrophobic herbicides .
- Results: The results suggest that the complexation of BSM with β-CD or 2-HP-β-CD can enhance its herbicidal activity .
4. Photosynthesis and Chlorophyll Fluorescence
- Summary of Application: BSM has been used since the 1970s and is widely used in paddy fields in the world. In China, BSM was first used in paddy fields to control sedge and broadleaf weeds, and now it is also used to control broadleaf weeds in wheat fields .
- Methods of Application: The study investigates the effects of BSM residue on photosynthesis and chlorophyll fluorescence .
5. Resistance to BSM in a Cyperaceae Family Weed
- Summary of Application: BSM is a widely used sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme and has been used in recent years for effectively controlling annual weeds in the Cyperaceae family .
- Methods of Application: The study provides a molecular basis of resistance to BSM in a weed from the Cyperaceae family .
6. Control of Various Weeds and Sedges
- Summary of Application: BSM is a herbicide used to control various weeds and sedges .
- Methods of Application: The study provides an approach to develop a novel formulation for hydrophobic herbicides .
- Results: The results suggest that the formulation can enhance its herbicidal activity .
4. Photosynthesis and Chlorophyll Fluorescence
- Summary of Application: BSM has been used since the 1970s and is widely used in paddy fields in the world. In China, BSM was first used in paddy fields to control sedge and broadleaf weeds, and now it is also used to control broadleaf weeds in wheat fields .
- Methods of Application: The study investigates the effects of BSM residue on photosynthesis and chlorophyll fluorescence .
5. Resistance to BSM in a Cyperaceae Family Weed
- Summary of Application: BSM is a widely used sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme and has been used in recent years for effectively controlling annual weeds in the Cyperaceae family .
- Methods of Application: The study provides a molecular basis of resistance to BSM in a weed from the Cyperaceae family .
6. Control of Various Weeds and Sedges
Propiedades
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFTWRPUQYINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024164 | |
| Record name | Bensulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bensulfuron-methyl | |
CAS RN |
83055-99-6 | |
| Record name | Bensulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bensulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



